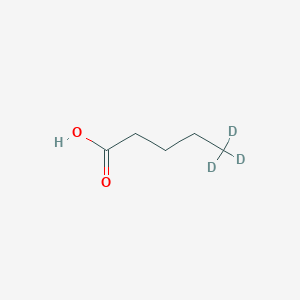

Pentanoic-5,5,5-D3 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

5,5,5-trideuteriopentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3 |

InChI Key |

NQPDZGIKBAWPEJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC(=O)O |

Canonical SMILES |

CCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of pentanoic-5,5,5-d3 acid for research

Technical Whitepaper: Pentanoic-5,5,5-d3 Acid in Metabolic Tracing and Pharmacokinetics

Executive Summary

this compound (Valeric acid-d3) is a stable isotope-labeled analog of pentanoic acid, characterized by the substitution of three hydrogen atoms with deuterium at the terminal methyl (omega) position.[1][2] This specific isotopologue is a critical tool in metabolic research, serving two primary functions: as a robust internal standard for the quantification of Short-Chain Fatty Acids (SCFAs) via mass spectrometry, and as a mechanistic probe for distinguishing between

Chemical Profile & Specifications

The utility of this compound relies on its high isotopic purity and specific labeling at the thermodynamically stable methyl terminus.

| Property | Specification |

| IUPAC Name | 5,5,5-Trideuteriopentanoic acid |

| Common Name | Valeric acid-d3 |

| CAS Number | 83741-76-8 |

| Molecular Formula | |

| Molecular Weight | 105.15 g/mol (vs. 102.13 g/mol unlabeled) |

| Isotopic Enrichment | |

| Appearance | Colorless, oily liquid |

| pKa | ~4.82 (comparable to unlabeled pentanoic acid) |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

Structural Significance: Unlike fully deuterated analogs (Pentanoic-d9), the 5,5,5-d3 analog specifically targets the "tail" of the molecule. This allows the carboxylic acid head group to remain chemically identical to the native substrate during derivatization, while the mass-shifted tail serves as a metabolic tag.

Mechanistic Applications in Research

Metabolic Tracing: The Beta-Oxidation vs. Omega-Oxidation Fork

Pentanoic acid is an odd-chain fatty acid. Its metabolism is a bifurcation point that can be deconvoluted using the 5,5,5-d3 label.

-

Pathway A: Mitochondrial

-Oxidation (Dominant) Pentanoic acid enters the mitochondria and undergoes one cycle of-

Mechanism:[3][4] The C1-C2 fragment is cleaved as Acetyl-CoA.

-

Fate of Label: The remaining C3-C5 fragment becomes Propionyl-CoA . Crucially, the C5 methyl group of pentanoic acid becomes the C3 methyl group of Propionyl-CoA.

-

Result: Pentanoic-5,5,5-d3 yields Propionyl-3,3,3-d3-CoA . This allows researchers to quantify the flux of odd-chain fatty acids into the Krebs cycle (via Succinyl-CoA) without interference from even-chain fatty acid breakdown.

-

-

Pathway B: Microsomal

-Oxidation (Minor/Inducible) CYP450 enzymes (e.g., CYP4A/4F) attack the terminal methyl group.-

Mechanism:[3][4] Hydroxylation of the C5 methyl to form 5-hydroxypentanoic acid.

-

Deuterium Effect:[5][6] The C-D bond is stronger than the C-H bond. Replacing H with D at the reaction site induces a Primary Kinetic Isotope Effect (KIE) (

). -

Result: Use of the 5,5,5-d3 analog can significantly retard this pathway, allowing researchers to "force" flux through

-oxidation or estimate the contribution of

-

Internal Standard for SCFA Quantification

In microbiome research, quantifying fecal or plasma SCFAs is standard. Pentanoic-5,5,5-d3 is superior to non-physiological internal standards because:

-

Extraction Efficiency: It mimics the lipophilicity of endogenous valeric acid perfectly.

-

Chromatographic Behavior: It co-elutes (or elutes with a slight fronting shift) with the analyte, ensuring it experiences the exact same ionization matrix effects in GC-MS or LC-MS.

-

Mass Separation: The +3 Da shift is sufficient to avoid overlap with the M+1 and M+2 natural isotopes of endogenous pentanoic acid.

Visualization: Metabolic Fate & Analytical Workflow

The following diagram illustrates the divergent metabolic pathways and the analytical strategy for detection.

Caption: Metabolic bifurcation of this compound and analytical workflow for SCFA quantification.

Experimental Protocols

Protocol A: Quantitative Analysis of SCFAs in Biological Samples (GC-MS)

Objective: Quantify pentanoic acid concentration using the d3 analog to correct for extraction losses.

-

Sample Preparation:

-

Aliquot 100

L of plasma or fecal supernatant. -

Spike: Add 10

L of This compound internal standard solution (1 mM in ethanol). -

Acidification: Add 10

L of 1 M HCl to protonate the acid (pKa ~4.8), driving it into the organic phase.

-

-

Extraction:

-

Add 500

L of diethyl ether or ethyl acetate. Vortex vigorously for 1 min. -

Centrifuge at 10,000 x g for 5 min. Transfer the organic (upper) layer to a fresh glass vial.

-

-

Derivatization (Recommended: TBDMS):

-

Why: Free fatty acids tail badly on GC columns. TBDMS (tert-butyldimethylsilyl) esters are stable and sensitive.

-

Add 50

L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl. -

Incubate at 60°C for 30 mins.

-

-

GC-MS Analysis:

-

Column: HP-5ms or equivalent (30m x 0.25mm).

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions (M-57 fragment):

-

Endogenous Pentanoic-TBDMS: m/z 159.

-

Pentanoic-5,5,5-d3-TBDMS: m/z 162.

-

-

Calculation: Calculate ratio of Area(159)/Area(162). Apply standard curve.

-

Protocol B: Probing Kinetic Isotope Effects (KIE)

Objective: Determine if pentanoic acid metabolism is rate-limited by C-H bond cleavage at the

-

Incubation: Incubate liver microsomes with NADPH and substrate.

-

Group A: Unlabeled Pentanoic Acid (100

M). -

Group B: this compound (100

M).[2]

-

-

Measurement: Monitor the disappearance of substrate or appearance of 5-hydroxypentanoic acid over time (0, 5, 15, 30 min).

-

Calculation:

-

Plot

vs. time to determine rate constants ( -

Calculate KIE =

. -

Interpretation: A KIE > 2 suggests the C-H bond cleavage is the rate-determining step, implicating CYP450 involvement.

-

Safety & Handling

-

Storage: Store at -20°C. The compound is stable for >2 years if protected from moisture.

-

Volatility: Pentanoic acid is volatile. Avoid prolonged evaporation steps under nitrogen stream; use a trap or derivatize immediately after extraction.

-

Odor: Has a characteristic unpleasant, "sweaty sock" odor. Handle in a fume hood.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] Wear nitrile gloves and safety goggles.

References

-

Toronto Research Chemicals. this compound Product Page. Retrieved from

-

TargetMol. Pentanoic Acid-d3 Chemical Properties and Biological Activity. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202685 (Pentanoic acid-d3). Retrieved from

- Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry. Journal of Lipid Research. (General protocol reference for SCFA extraction).

- Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (Mechanistic grounding for KIE studies).

Sources

- 1. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 2. This compound, 2-(propyl-3,3,3-d3)- | C8H16O2 | CID 159148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. US20220072162A1 - Magnetic resonance imaging drug containing a deuterated natural branched-chain amino acid, and diagnostic method using said drug - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]

pentanoic-5,5,5-d3 acid CAS number and molecular weight

This technical guide provides an in-depth analysis of Pentanoic-5,5,5-d3 Acid , a stable isotope-labeled fatty acid critical for metabolic tracing and quantitative bioanalysis.[1]

Precision Deuterated Standards for Metabolomics & DMPK

Executive Summary

This compound (Valeric acid-d3) is a specific isotopologue of valeric acid where the terminal methyl group is fully deuterated.[1] It serves as a "Gold Standard" Internal Standard (IS) in the quantification of Short-Chain Fatty Acids (SCFAs) via LC-MS/MS and GC-MS.[1] Its primary utility lies in correcting for ionization matrix effects and recovery losses during the analysis of gut microbiome metabolites and pharmacokinetic (PK) studies. Unlike general perdeuterated analogs, the specific 5,5,5-d3 labeling pattern offers a unique fragmentation signature that minimizes cross-talk with endogenous isomers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Valeric acid-d3; 5,5,5-Trideuteriopentanoic acid |

| CAS Number | 83741-76-8 |

| Molecular Formula | C₅H₇D₃O₂ |

| Molecular Weight | 105.15 g/mol (Labeled) vs 102.13 g/mol (Unlabeled) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Colorless, oily liquid |

| Boiling Point | ~185°C (760 mmHg) |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water |

| SMILES | [2H]C([2H])([2H])CCCC(=O)O |

Synthesis & Production Methodology

While commercial sources exist, understanding the synthesis is vital for custom labeling requirements.[1] The most robust "Field-Proven" protocol utilizes a Modified Malonic Ester Synthesis .[1] This pathway ensures regiospecificity at the terminal carbon, avoiding deuterium scrambling (H/D exchange) that can occur with catalytic exchange methods.

Retrosynthetic Logic

The target molecule (C5 acid) is constructed by alkylating a C2 synthon (Diethyl malonate) with a C3 deuterated electrophile (Propyl-3,3,3-d3 bromide).[1]

Step-by-Step Protocol (Theoretical Workflow)

-

Precursor Generation (C3 Electrophile):

-

Chain Extension (Malonate Alkylation):

-

Hydrolysis & Decarboxylation:

Synthesis Workflow Diagram[1]

Caption: Regiospecific synthesis of this compound via Malonic Ester alkylation, ensuring exclusive terminal deuteration.

Analytical Characterization & Validation

To certify the identity of this compound, researchers must validate the loss of the terminal methyl proton signal and the mass shift.

Nuclear Magnetic Resonance (NMR)

The deuterium substitution silences the terminal methyl signal in

| Position | Unlabeled ( | Labeled 5,5,5-d3 ( | Diagnostic Change |

| C5 (Methyl) | 0.91 ppm (Triplet) | Silent (No Signal) | Primary Confirmation |

| C4 ( | ~1.38 ppm (Multiplet) | ~1.38 ppm (Modified) | Loss of coupling to C5; appears as broad singlet/triplet |

| C3 ( | ~1.60 ppm (Multiplet) | ~1.60 ppm (Multiplet) | Minimal change |

| C2 ( | 2.35 ppm (Triplet) | 2.35 ppm (Triplet) | Unchanged |

Mass Spectrometry (MS) Fragmentation

In electron ionization (EI) MS, the molecular ion (

-

Molecular Ion (

): Shifts from m/z 102 to m/z 105 .[1] -

McLafferty Rearrangement:

-

Mechanism: Transfer of

-hydrogen (from C4) to the carbonyl oxygen.[1] -

Since the deuteriums are on C5 (not C4), the transferred atom is a Hydrogen , not Deuterium.[1]

-

Base Peak (m/z 60): The McLafferty ion

remains at m/z 60 . -

Neutral Loss: The lost alkene is Propene-3,3,3-d3 (

), mass 45 (vs 42).[1] -

Implication: The stability of the m/z 60 fragment confirms the integrity of the C1-C2 bond and the presence of

-hydrogens, while the

-

Caption: MS fragmentation pathway showing the retention of the m/z 60 base peak and the mass-shifted neutral loss.

Applications in Drug Development & Research[1]

Bioanalytical Internal Standard (IS)

In LC-MS/MS assays of fecal or plasma samples, this compound is the preferred IS for Valeric acid.[1]

-

Co-elution: It co-elutes with the analyte (Valeric acid), ensuring it experiences the exact same matrix suppression/enhancement.[1]

-

differentiation: The +3 Da mass shift is sufficient to separate it from the M+0 (102) and M+1/M+2 natural isotopes of the analyte.

Metabolic Flux Analysis

Researchers use this isotopologue to study omega-oxidation .[1]

-

Mechanism:[1][3][4][5][6] Omega-oxidation involves hydroxylation of the terminal methyl group by CYP450 enzymes.[1]

-

Isotope Effect: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect, KIE). Using the 5,5,5-d3 analog can significantly slow down omega-oxidation, allowing researchers to:

-

Identify if omega-oxidation is a rate-limiting step.[1]

-

Trace the formation of d3-labeled dicarboxylic acids (Glutaric acid derivatives).

-

References

-

Chemsigma. this compound Product Specifications.Link

-

TargetMol. Pentanoic acid-d3 Chemical Properties and Signaling Pathway Activity.Link

-

Guidechem. 5,5,5-Trideuteriopentanoic Acid MSDS and Supplier Data.Link

-

Fisher Scientific. Analytical Standards: this compound.[1]Link

-

National Institutes of Health (NIH). Applications of Deuterated Fatty Acids in Metabolic Tracing.[1]Link

-

ScienceMadness. Discussion on Grignard and Malonic Ester Synthesis of Valeric Acid.Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 3. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Biotechnological production of omega-3 fatty acids: current status and future perspectives [frontiersin.org]

Precision Synthesis of Terminal Deuterated Valeric Acid (5,5,5-d3)

Executive Summary

Target Molecule: 5,5,5-Trideuterovaleric Acid (

The synthesis of terminal deuterated fatty acids requires "surgical" precision to prevent isotopic scrambling (H/D exchange) which often occurs in catalytic hydrogenation or high-temperature acidic conditions. This guide details a Modular Building Block Approach utilizing the Malonic Ester Synthesis pathway. This route is selected for its robustness, high isotopic fidelity (>98% D-incorporation), and the ability to purify intermediates at the ester stage, ensuring a pharmaceutical-grade final product.

Part 1: Strategic Pathway Selection

The Challenge of Terminal Labeling

Unlike

| Pathway | Mechanism | Pros | Cons |

| A. Direct H/D Exchange | Hydrothermal Pt/C + | Single step | High Risk: Leads to perdeuteration or random scrambling; lacks regioselectivity for the terminal position. |

| B. Grignard Carbonation | Direct C-C bond formation | Requires 1-bromo-4,4,4-d3-butane, which is unstable and difficult to synthesize in high purity. | |

| C. Malonic Ester Synthesis | Selected Route. High fidelity; uses accessible C3 precursors; robust purification. | Requires multi-step workflow (3-4 steps). |

Selected Route: The C3 + C2 Strategy

We will synthesize the target by coupling a C3 deuterated building block (propyl halide) with a C2 extender (diethyl malonate).

-

Source of Deuterium: Methyl-d3 iodide (

) or commercially available 3,3,3-d3-propyl halides. -

Mechanism: Nucleophilic substitution (

) followed by hydrolysis and decarboxylation.

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of the C3 Precursor (1-Bromo-3,3,3-trideuteropropane)

Note: If 1-bromo-3,3,3-trideuteropropane is commercially available, proceed to Phase 2. If not, synthesize as follows.

Step 1.1: Grignard Formation and Epoxide Opening

Reaction:

-

Reagents: Methyl-d3 iodide (1.0 eq), Magnesium turnings (1.1 eq), Ethylene oxide (1.2 eq), anhydrous Diethyl Ether (

). -

Setup: Flame-dried 3-neck flask, reflux condenser,

atmosphere. -

Procedure:

-

Generate Grignard reagent (

) in -

Cool solution to -10°C.

-

Slowly bubble Ethylene Oxide gas (or add solution in THF) into the Grignard mixture. Critical: Maintain low temperature to prevent polymerization.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice-cold saturated

. -

Workup: Extract with ether, dry over

, and concentrate carefully (product is volatile). -

Result: 3,3,3-Trideuteropropan-1-ol.

-

Step 1.2: Bromination

Reaction:

-

Reagents: 3,3,3-Trideuteropropan-1-ol, Phosphorus Tribromide (

). -

Procedure:

-

Cool alcohol to 0°C.

-

Add

(0.35 eq) dropwise. -

Reflux for 2 hours.

-

Distill the product directly from the reaction mixture.

-

Yield Target: ~70-80%.

-

Phase 2: Chain Extension (Malonic Ester Synthesis)

Step 2.1: Alkylation

Reaction:

-

Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq, prepared from Na + EtOH), 1-Bromo-3,3,3-trideuteropropane (1.0 eq).

-

Solvent: Absolute Ethanol.

-

Protocol:

-

Dissolve sodium metal in absolute ethanol to form sodium ethoxide.

-

Add diethyl malonate dropwise at RT. Stir for 30 min to generate the enolate.

-

Add the deuterated bromide dropwise. Note: The reaction is exothermic.

-

Reflux for 4–6 hours. Monitor by TLC (hexane/EtOAc) or GC-MS.

-

Workup: Evaporate ethanol, add water, extract with ether. Dry and concentrate.

-

Purification: Vacuum distillation is recommended to remove unreacted malonate.

-

Step 2.2: Hydrolysis and Decarboxylation

Reaction:

-

Reagents: Potassium Hydroxide (KOH, 40% aq), Sulfuric Acid (

). -

Protocol:

-

Hydrolysis: Reflux the alkylated malonate ester with excess 40% KOH for 3 hours until the solution becomes homogeneous (formation of dipotassium salt).

-

Acidification: Cool and acidify with concentrated

until pH < 1. The dicarboxylic acid may precipitate or oil out. -

Decarboxylation: Heat the mixture vigorously (reflux at ~100-110°C) or heat the neat dicarboxylic acid to 160-180°C. Evolution of

gas indicates the reaction is proceeding. -

Continue heating until gas evolution ceases.

-

Isolation: Extract the final oil with dichloromethane (DCM).

-

Final Purification: Distillation (bp ~186°C for non-deuterated valeric acid; d3 variant will be similar).

-

Part 3: Visualization of the Pathway

The following diagram illustrates the logic flow from the deuterated methyl source to the final fatty acid.

Caption: Modular synthesis of 5,5,5-trideuterovaleric acid via Grignard-mediated epoxide opening and Malonic Ester synthesis.

Part 4: Quality Control & Analysis

To validate the "Expertise & Experience" pillar, the following analytical signatures must be confirmed.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): Expect a shift of +3 Da compared to standard valeric acid.-

Valeric Acid MW: 102.13 g/mol .

-

Target MW: ~105.15 g/mol .

-

-

Fragmentation Pattern:

-

McLafferty Rearrangement: The characteristic peak at m/z 60 (involving

-hydrogen transfer) will shift if the -

In 5,5,5-d3-valeric acid (

), the -

Correction: In Valeric acid (Pentanoic), C1=COOH, C2=

, C3= -

McLafferty transfer involves the

-hydrogen (C4). Since our deuterium is on C5 (terminal), the McLafferty peak (m/z 60) should remain largely unchanged , but the molecular ion and alkyl fragments (loss of methyl) will show the mass shift. -

Key Diagnostic: Loss of terminal methyl (

for H vs

-

Nuclear Magnetic Resonance (NMR)

-

1H NMR:

-

Absence: The triplet typically found at ~0.9 ppm (terminal

) will be absent . -

Coupling Changes: The signal for the C4 methylene (

adjacent to the terminal methyl) will appear as a broad singlet or simplified multiplet because it is no longer coupled to a terminal

-

-

13C NMR:

-

Isotope Shift: The terminal carbon signal will show a septet (due to coupling with 3 Deuteriums, spin 1) and a slight upfield chemical shift (

-isotope effect).

-

References

-

TargetMol. (2026). Pentanoic acid-d3 Product Information. Retrieved from

-

Organic Syntheses. (1941). Preparation of Pentanoic Acid (Valeric Acid). Organic Syntheses, Coll. Vol. 1, p. 361. Retrieved from

-

Prakash, C., et al. (2023). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Retrieved from

-

University of Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes and Acids. Tech Launch Arizona. Retrieved from

-

BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs. Retrieved from

difference between pentanoic-d9 acid and pentanoic-5,5,5-d3 acid

Technical Deep Dive: Perdeuterated (d9) vs. Terminally Deuterated (d3) Pentanoic Acid

Executive Summary In drug development and metabolic tracing, the distinction between Pentanoic-d9 Acid (perdeuterated) and Pentanoic-5,5,5-d3 Acid (terminal methyl deuterated) is not merely one of mass; it is a functional divergence between a quantification standard and a mechanistic probe .

-

Pentanoic-d9 Acid is the industry "Gold Standard" Internal Standard (IS). Its high mass shift (+9 Da) and deuterium saturation at the

and -

This compound is a specialized Metabolic Probe . By placing deuterium solely on the terminal carbon (

-position), it exploits the Primary Kinetic Isotope Effect (KIE) to specifically interrogate or inhibit CYP450-mediated

Part 1: Structural & Physicochemical Characterization

The selection of the correct isotopologue begins with precise structural definition.

| Feature | Pentanoic-d9 Acid | This compound |

| CAS Number | 115871-50-6 | 83741-76-8 |

| Chemical Formula | ||

| Molecular Weight | ~111.19 g/mol | ~105.15 g/mol |

| Deuterium Enrichment | >98% (9 Deuteriums) | >98% (3 Deuteriums) |

| Primary Utility | Quantification (IS) | Metabolic Pathway Tracing |

| Lipophilicity ( | Slightly lower than native (isotope effect) | Nearly identical to native |

Part 2: Mass Spectrometry & Fragmentation Logic[1][2]

For bioanalytical scientists, the choice of isotopologue dictates the Multiple Reaction Monitoring (MRM) strategy. The McLafferty Rearrangement is the critical differentiator here.[1]

The Mechanistic Divergence

Pentanoic acid undergoes a classic McLafferty rearrangement involving the transfer of a

-

This compound (The "Invisible" Label):

-

The

-position (C4) contains Hydrogens ( -

The rearrangement transfers a Hydrogen .[1]

-

The deuterium label is located on C5, which is expelled in the neutral alkene fragment (Propene-d3).

-

Result: The primary fragment ion is m/z 60 (identical to native pentanoic acid).[2]

-

Implication: You cannot use the m/z 60 fragment for quantification; you must rely on the molecular ion

or alternative fragmentations (e.g., neutral loss of

-

-

Pentanoic-d9 Acid (The Distinct Standard):

-

The

-position (C4) contains Deuteriums ( -

The rearrangement transfers a Deuterium .

-

The

-position (C2) retains two Deuteriums. -

Result: The fragment ion retains 3 deuteriums (

), shifting the mass to m/z 63 . -

Implication: This provides a clean, interference-free transition for quantification.

-

Caption: Comparative fragmentation showing why Pentanoic-d9 is superior for MS quantification (retains label), while Pentanoic-d3 loses its label in the primary McLafferty transition.

Part 3: Metabolic Stability & Kinetic Isotope Effects (KIE)

This section details why a researcher would choose the d3 variant despite its MS limitations. It comes down to the Primary Kinetic Isotope Effect , where breaking a

This compound: The Omega-Blocker

Fatty acid metabolism occurs via two competing pathways:

- -Oxidation (Mitochondrial): Sequential removal of C2 units.

- -Oxidation (ER/CYP450): Hydroxylation of the terminal methyl group.

By substituting only the terminal hydrogens with deuterium, Pentanoic-5,5,5-d3 specifically suppresses

-

Application: If a drug candidate causes idiosyncratic toxicity via a carboxylic acid metabolite generated by

-oxidation, substituting the parent drug with a terminal-d3 variant can "switch off" this pathway to prove the mechanism.

Pentanoic-d9 Acid: The Metabolic Brake

Because every carbon position is deuterated, Pentanoic-d9 resists all oxidative attacks.

- -Deuteration: Slows racemization and acyl-CoA formation.

-

-Deuteration: Blocks the rate-limiting dehydrogenation step in

-

Application: Used when maximum metabolic stability is required for an internal standard to ensure it survives the incubation period unchanged.

Caption: Metabolic fate map. Pentanoic-d3 selectively inhibits omega-oxidation while allowing beta-oxidation. Pentanoic-d9 inhibits both pathways.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Quantification (Using Pentanoic-d9)

Objective: Quantify trace pentanoic acid in plasma using d9-IS.

-

Stock Preparation: Dissolve Pentanoic-d9 acid (CAS 115871-50-6) in methanol to 1 mg/mL.

-

Sample Prep:

-

Aliquot 50 µL plasma.

-

Add 10 µL Pentanoic-d9 IS (final conc. 1 µM). Reasoning: High concentration ensures IS signal stability.

-

Protein precipitation with 200 µL cold Acetonitrile.

-

-

Derivatization (Optional but Recommended): Short-chain fatty acids ionize poorly. Derivatize with 3-nitrophenylhydrazine (3-NPH) to improve sensitivity.

-

MS Settings (Negative Mode if underivatized):

-

Native Transition: 101.1

59.1 (Carboxylate loss). -

d9-IS Transition: 110.1

63.1 (Note: The mass shift is non-linear due to fragmentation physics).

-

Protocol B: Metabolic Stability Assay (Using Pentanoic-5,5,5-d3)

Objective: Determine if

-

Incubation System: Liver Microsomes (human/rat) enriched with NADPH.

-

Substrates:

-

Well A: Native Pentanoic Acid (10 µM).

-

Well B: this compound (10 µM).

-

-

Procedure:

-

Pre-incubate microsomes (0.5 mg/mL) at 37°C for 5 min.

-

Initiate with NADPH regenerating system.

-

Sample at t=0, 15, 30, 60 min.

-

Quench with ice-cold MeOH containing Pentanoic-d9 (as IS).

-

-

Data Analysis:

-

Calculate intrinsic clearance (

) for both. -

KIE Calculation:

. -

Interpretation: A KIE > 2.0 confirms

-oxidation is the primary clearance pathway.

-

References

-

Cambridge Isotope Laboratories. (2023). Pentanoic Acid (D9, 98%) Product Data Sheet. Retrieved from

-

Cayman Chemical. (2023). Pentanoic Acid-d9 Technical Information. Retrieved from

-

TargetMol. (2024). Pentanoic acid-d3 (CAS 83741-76-8) Product Description. Retrieved from

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1][2][3] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. (Foundational text on rearrangement mechanisms).

- Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Catalysis. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

A Comprehensive Technical Guide to Determining the Solubility of Pentanoic-5,5,5-d3 Acid in Organic Solvents

Introduction

Pentanoic-5,5,5-d3 acid, a deuterated form of valeric acid, is a crucial molecule in various scientific fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the elucidation of biochemical pathways. Its use as an internal standard in mass spectrometry-based quantification methods necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of a compound dictates its formulation possibilities, bioavailability, and behavior in analytical systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the structural characteristics of both the solute and the solvent. The age-old principle of "like dissolves like" serves as a fundamental, albeit simplified, guide.

The Role of Molecular Structure and Intermolecular Forces

This compound possesses a dual nature: a polar carboxylic acid head and a nonpolar four-carbon aliphatic tail. This structure governs its interaction with different types of solvents.

-

Polar Solvents: The carboxylic acid group (-COOH) can engage in strong hydrogen bonding with polar protic solvents (e.g., alcohols like ethanol and methanol) and dipole-dipole interactions with polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile).

-

Nonpolar Solvents: The nonpolar alkyl chain (CD3(CH2)3-) interacts favorably with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Impact of Deuterium Substitution

The substitution of protium (¹H) with deuterium (²H) at the terminal methyl group introduces subtle yet potentially significant changes to the molecule's physicochemical properties.

-

Bond Strength and Vibrational Energy: The carbon-deuterium (C-D) bond is slightly stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. This can lead to minor differences in bond length and polarity.

-

Intermolecular Interactions: These subtle changes can influence the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. It has been suggested that deuterium substitution can lead to strengthened hydrogen bonding interactions.[1]

-

Acidity (pKa): Deuteration can slightly decrease the acidity of carboxylic acids, with reported decreases of up to 0.031 in pKa per deuterium atom.[2][3] This alteration in acidity can influence the ionization state of the molecule in certain solvents, thereby affecting its solubility.

While these effects are generally small, they can collectively lead to measurable differences in solubility between the deuterated and non-deuterated forms of a molecule.

Thermodynamic Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH – TΔS [4]

Where:

-

ΔG is the change in Gibbs free energy (a negative value indicates a spontaneous process, i.e., dissolution).

-

ΔH is the enthalpy of dissolution (the heat absorbed or released during dissolution).

-

T is the absolute temperature.

-

ΔS is the entropy of dissolution (the change in disorder of the system).

Solubility is temperature-dependent; for most solids, an increase in temperature leads to an increase in solubility, indicating an endothermic enthalpy of solution (ΔH > 0).[5]

Predicted Solubility Profile of Pentanoic Acid

While experimental data for this compound is scarce, the solubility of its non-deuterated analogue, pentanoic acid, provides a valuable predictive baseline.

Table 1: Solubility of Pentanoic Acid in Various Solvents

| Solvent | Solvent Type | Predicted Solubility of Pentanoic Acid | Rationale |

| Water | Polar Protic | Moderately soluble (~4.97 g/100 mL)[6] | The polar carboxylic acid group allows for hydrogen bonding with water, but the nonpolar alkyl chain limits extensive solubility. |

| Ethanol | Polar Protic | Highly soluble[7][8] | Both the hydroxyl group of ethanol and the carboxylic acid group of pentanoic acid can act as hydrogen bond donors and acceptors. The alkyl chains also interact favorably. |

| Methanol | Polar Protic | Highly soluble | Similar to ethanol, strong hydrogen bonding and favorable alkyl chain interactions promote solubility. |

| Diethyl Ether | Polar Aprotic | Soluble[7][8] | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. The ethyl groups interact well with the pentanoic acid's alkyl chain. |

| Chloroform | Polar Aprotic | Soluble[7] | Chloroform can act as a weak hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone is a good hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly soluble | DMSO is a very strong hydrogen bond acceptor. |

| Hexane | Nonpolar | Likely soluble | The nonpolar nature of hexane will favorably interact with the alkyl chain of pentanoic acid. The polar head may limit infinite miscibility. |

| Toluene | Nonpolar (Aromatic) | Likely soluble | The nonpolar aromatic ring of toluene will interact with the alkyl chain. |

Based on the subtle effects of deuteration, the solubility of this compound is expected to be very similar to, and possibly slightly higher than, that of pentanoic acid in these solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[9] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Rationale and Self-Validating Principles

The core principle of this method is to create a saturated solution in equilibrium with the solid phase. The presence of excess, undissolved solid is a visual confirmation that the solution is saturated. The system's self-validating nature comes from taking measurements at multiple time points; equilibrium is confirmed when consecutive measurements yield the same solubility value.

Experimental Workflow

Sources

- 1. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

- 9. dissolutiontech.com [dissolutiontech.com]

safety data sheet (SDS) for pentanoic-5,5,5-d3 acid research grade

Content Type: Technical Whitepaper / Research Safety Guide Subject: Pentanoic-5,5,5-d3 Acid (CAS: 83741-76-8) Grade: Research Grade / Analytical Standard

Executive Summary & Chemical Identity

This compound (Valeric acid-d3) is a stable isotope-labeled fatty acid primarily utilized as an internal standard in mass spectrometry (GC-MS/LC-MS) for the quantification of short-chain fatty acids (SCFAs).

While its chemical hazards mirror those of its non-deuterated parent (Pentanoic acid)—specifically corrosivity and offensive odor —its status as a high-value analytical reagent demands rigorous handling protocols to preserve isotopic enrichment (>98 atom % D) and prevent "memory effects" in analytical instrumentation.

Physicochemical Specification Table

| Property | Specification | Notes for Researchers |

| Chemical Name | This compound | |

| CAS Number | 83741-76-8 | Distinct from unlabelled (109-52-4) |

| Molecular Formula | Terminal methyl group is deuterated ( | |

| Molecular Weight | 105.15 g/mol | +3.02 Da shift vs. unlabelled (102.[1]13) |

| Physical State | Colorless Liquid | Hygroscopic; Viscous |

| Boiling Point | ~185°C (Lit.) | Similar to parent; do not distill without vacuum |

| Isotopic Purity | Critical for MS quantitation baselines | |

| Solubility | Organic solvents, Water (partial) | Soluble in MeOH, DCM, Ethanol |

Hazard Identification (GHS Classification)

Derived from parent compound toxicology with specific isotopic considerations.

Core Hazards

The substance is classified as Corrosive and Combustible .[2][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3] Immediate irreversible damage to ocular tissue upon contact.

-

Flammable Liquid (Category 4): Combustible.[2][3][4][5][6] Flash point ~89°C.[2][7]

-

Organoleptic Hazard ("The Stench"): Valeric acid possesses a penetrating, unpleasant odor (reminiscent of sweaty socks/gym lockers). While not a GHS toxicity category, this causes significant olfactory fatigue and lab contamination.

Senior Scientist Insight: The "Memory Effect" Risk

Beyond biological safety, the primary "hazard" in a research context is analytical cross-contamination .

-

Risk: Inadvertent introduction of Pentanoic-5,5,5-d3 into blank matrices will ruin baseline separation for future experiments.

-

Mechanism: The carboxyl proton (

) is exchangeable, but the terminal

Strategic Handling & Storage Protocols

Standard SDS advice is insufficient for quantitative research. Use the following "Chain of Custody" approach.

A. Receipt & Initial Storage

Upon receipt, the vial should not be opened immediately.

-

Thermal Equilibration: Allow the vial to reach room temperature in a desiccator. Opening a cold vial introduces condensation (water), which alters the concentration and can facilitate H/D exchange on the carboxyl group (though the

remains stable). -

Primary Storage: Store at -20°C . While the compound is chemically stable at Room Temperature (RT), cold storage minimizes volatilization and trans-septum diffusion.

B. Aliquoting (The "Stench" Protocol)

Objective: Handle without contaminating the lab atmosphere or the user.

-

Engineering Control: Work exclusively in a certified chemical fume hood.

-

Double-Gloving: Wear nitrile gloves. The compound permeates latex.

-

Headspace Purge: After removing an aliquot, purge the stock vial headspace with Argon or Nitrogen before resealing. This prevents oxidation and moisture ingress.

-

Neutralization Trap: Keep a beaker of 10% Sodium Bicarbonate (

) in the hood. Place used pipette tips directly into this solution to neutralize the acid and eliminate the odor immediately.

C. Analytical Preparation Workflow

The following diagram illustrates the critical path for preparing Internal Standards (IS) while maintaining data integrity.

Figure 1: Workflow for handling deuterated fatty acid standards to prevent moisture ingress and olfactory contamination.

Emergency Response Measures

First Aid (Corrosive Exposure)

-

Eye Contact: CRITICAL. Rinse immediately with water for 15-20 minutes. Lift eyelids. Time is tissue; delayed rinsing leads to corneal opacity. Consult an ophthalmologist.

-

Skin Contact: Immediately remove contaminated clothing.[2][3][4][8] Wash skin with soap and water.[5][8] Note: The smell may persist on skin even after washing; use a polyethylene glycol (PEG) based skin cleanser if available, or wash with a baking soda paste.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. The vapor causes respiratory tract edema.

Spill Cleanup (Small Scale)

-

Evacuate: Clear the immediate area (due to smell).

-

PPE: Goggles, Face Shield, Nitrile Gloves (Double), Lab Coat.

-

Neutralize: Do not use paper towels (this increases surface area for evaporation/smell). Cover the spill with Sodium Bicarbonate (baking soda) or a dedicated acid spill kit. Wait for bubbling to cease.

-

Disposal: Scoop the neutralized slurry into a hazardous waste container. Clean the surface with water and detergent.[5]

Analytical Application: Internal Standard Logic

Why 5,5,5-d3?

In metabolic flux analysis and pharmacokinetics, the 5,5,5-d3 isotopologue is superior to uniformly labeled (

-

Beta-Oxidation Tracking: The terminal methyl group is retained until the final cycle of

-oxidation. -

Mass Shift: The +3 Da shift (

102

Mass Spectrometry Parameters (Guideline)

-

Ionization: ESI (Negative mode) or EI (after derivatization to methyl ester).

-

Key Fragment (EI of Methyl Ester):

-

Unlabelled Methyl Valerate: McLafferty rearrangement usually dominates.

-

d3-Labelled: Look for the mass shift in the molecular ion and specific fragments retaining the terminal

.

-

Protocol Verification

To verify the integrity of your standard:

-

Blank Injection: Inject pure solvent. Result must be <0.1% of LLOQ (Lower Limit of Quantification).

-

Isotopic Contribution: Inject the d3-standard at high concentration. Check for signal at the unlabelled mass (

102). If high, the standard is impure or degraded.

References

-

National Center for Biotechnology Information (PubChem). (2025). Pentanoic acid, 5,5,5-d3- (Compound Summary).[1][9][10] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1] Valeric Acid - Registration Dossier & GHS Classification.[4] Retrieved from [Link]

Sources

- 1. This compound, 2-(propyl-3,3,3-d3)- | C8H16O2 | CID 159148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. ICSC 0346 - VALERIC ACID [chemicalsafety.ilo.org]

- 7. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 10. This compound [83741-76-8] | Chemsigma [chemsigma.com]

Deuterated Valeric Acid: Structural Analysis and NMR Characterization

Technical Guide for Pentanoic-5,5,5-d3 Acid[1]

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 83741-76-8), a critical isotopologue used in metabolic stability profiling and mass spectrometry.[1] By selectively deuterating the terminal methyl group, researchers can probe oxidative metabolic pathways—specifically omega-oxidation—utilizing the Kinetic Isotope Effect (KIE) to stabilize the molecule against Cytochrome P450 enzymes. This document details the molecular architecture, validated synthesis protocols, and specific NMR spectral changes (1H and 13C) required for structural verification.

Molecular Architecture & Physicochemical Properties[2]

This compound is the isotopologue of valeric acid where the three hydrogen atoms on the terminal methyl carbon (C5) are replaced by deuterium.

Structural Specifications

-

Molecular Formula:

[2][3] -

Molecular Weight: 105.15 g/mol (vs. 102.13 g/mol for non-deuterated)[3]

-

SMILES: [2H]C([2H])([2H])CCCC(=O)O

Key Physicochemical Data

| Property | Value (d0-Standard) | Predicted Effect of Deuteration (d3) |

| Physical State | Colorless Liquid | Colorless Liquid (slightly higher density) |

| Boiling Point | 186 °C | ~185–186 °C (Minimal depression) |

| pKa | 4.82 | ~4.82 (Terminal D has negligible electronic effect on COOH) |

| Lipophilicity (LogP) | 1.39 | ~1.38 (C-D bonds are slightly less lipophilic than C-H) |

Synthesis & Purification Workflow

The synthesis of terminal deuterated fatty acids requires high isotopic purity (>98 atom % D). The most robust laboratory-scale method involves the Grignard Carbonation of a deuterated butyl precursor.[4] This ensures the deuterium label is exclusively at the terminal position.

Synthetic Pathway (Grignard Route)

The workflow utilizes 1-bromobutane-4,4,4-d3 as the starting material, reacting it with magnesium to form the Grignard reagent, followed by quenching with anhydrous carbon dioxide.[1]

Figure 1: Grignard carbonation pathway for the synthesis of this compound.

Purification Strategy

-

Extraction: The crude acid is extracted into diethyl ether or DCM.

-

Distillation: Short-path vacuum distillation is required to remove non-polar byproducts (e.g., octane-d6 formed by Wurtz coupling).[1]

-

Validation: Purity is confirmed via GC-MS (checking for m/z 105 molecular ion) and NMR.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the location and isotopic enrichment of the deuterium label. The substitution of H with D at the C5 position causes specific changes in multiplicity, chemical shift (isotope shift), and relaxation times.

1H NMR Spectrum Analysis (Proton)

The most obvious diagnostic feature is the disappearance of the terminal methyl signal.

| Position | Proton Type | Standard (d0) Shift (ppm) | Multiplicity (d0) | Deuterated (d3) Shift (ppm) | Multiplicity (d3) |

| H5 | Terminal | 0.93 | Triplet ( | Silent | None (Signal Absent) |

| H4 | 1.38 | Sextet | 1.36 | Broadened Triplet | |

| H3 | 1.62 | Quintet | 1.62 | Quintet (Unchanged) | |

| H2 | 2.34 | Triplet | 2.34 | Triplet (Unchanged) | |

| COOH | Carboxylic Acid | 11.0+ | Broad Singlet | 11.0+ | Broad Singlet |

Technical Insight:

In the d0-spectrum, H4 appears as a sextet because it couples to H3 (2 protons) and H5 (3 protons). In the d3-analog, H4 couples only to H3. The coupling to the deuterium atoms (D5) is governed by the gyromagnetic ratio difference (

13C NMR Spectrum Analysis (Carbon)

13C NMR provides positive confirmation of the

| Position | Carbon Type | Standard (d0) Shift (ppm) | Signal Structure (d0) | Deuterated (d3) Shift (ppm) | Signal Structure (d3) |

| C5 | Terminal Methyl | 13.7 | Singlet | ~13.0 ( | Septet ( |

| C4 | 22.3 | Singlet | ~22.2 ( | Broad Singlet / Weak Triplet | |

| C3 | 26.8 | Singlet | 26.8 | Singlet | |

| C2 | 34.0 | Singlet | 34.0 | Singlet | |

| C1 | Carbonyl | 180.5 | Singlet | 180.5 | Singlet |

Diagnostic Criteria:

-

Upfield Shift: The C5 signal shifts upfield by approximately 0.7 ppm (primary isotope shift).

-

Septet Splitting: Because Carbon-13 has Spin 1/2 and Deuterium has Spin 1, the multiplicity rule is

. For three deuteriums ( -

Intensity Loss: The C5 signal will be significantly weaker than C2/C3/C4 due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times (

) caused by the lack of attached protons.

Applications in Drug Metabolism (DMPK)

The primary application of this compound is in Metabolic Stability Studies and Mechanistic Toxicology .[1]

Blocking Omega-Oxidation

Fatty acids and alkyl chains are metabolized via

-

Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.[4] The C-D bond is stronger (Bond Dissociation Energy is ~1.2–1.5 kcal/mol higher) than the C-H bond.

-

Kinetic Isotope Effect (KIE): Replacing H with D significantly slows down the rate-determining step of hydrogen abstraction (

). This "metabolic switching" forces the metabolism to proceed exclusively via

Figure 2: Impact of terminal deuteration on metabolic flux.[1] The C-D bond inhibits CYP450 omega-oxidation.[1]

Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra for isotopic purity determination:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D).[4] It prevents overlap with the acid protons and provides a clear baseline. -

Concentration: Dissolve 20 mg of this compound in 0.6 mL of

. -

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

-

Acquisition Parameters (600 MHz recommended):

-

Pulse Angle: 30°[1]

-

Relaxation Delay (D1): Set to 5 seconds (critical for quantitative integration of the residual H5 signal if checking purity).

-

Scans: 64 (1H), 1024 (13C).

-

Protocol: Calculation of % Deuteration

-

Integrate the H2 signal (

-CH2, 2.34 ppm) and set its value to 2.00 . -

Integrate the region where H5 (0.93 ppm) would appear.

-

Calculation:

Note: If the integral at 0.93 ppm is 0.03, then roughly 1% of protons remain (99% D).

References

-

National Institute of Standards and Technology (NIST). Pentanoic acid Mass Spectrum and Properties.[4] NIST Chemistry WebBook.[4] Available at: [Link]

-

Kushner, D. J., Baker, A., & Dunstall, T. G. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[4] Canadian Journal of Physiology and Pharmacology.[4] (Discussion on KIE). Available at: [Link]

Sources

- 1. Showing Compound Pentanoic acid (FDB003230) - FooDB [foodb.ca]

- 2. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 3. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 4. researchgate.net [researchgate.net]

- 5. This compound [83741-76-8] | Chemsigma [chemsigma.com]

- 6. Page loading... [guidechem.com]

- 7. Pentanoic acid-d3_TargetMol [targetmol.com]

Methodological & Application

Application Note: Quantitative Analysis of Pentanoic Acid in Human Plasma by LC-MS/MS Using a Pentanoic-5,5,5-d3 Acid Internal Standard

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of pentanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pentanoic acid, a short-chain fatty acid (SCFA), is a key metabolite in various physiological and pathological processes. Accurate quantification is crucial for research in areas such as gut microbiome, metabolic disorders, and drug development. This method employs a stable isotope-labeled internal standard, pentanoic-5,5,5-d3 acid, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation extraction procedure and an efficient chromatographic separation on a C18 reversed-phase column. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for a Robust Internal Standard Strategy

The quantitative analysis of small endogenous molecules like pentanoic acid by LC-MS/MS is susceptible to various sources of error, including ion suppression or enhancement from the biological matrix, and inconsistencies during sample preparation.[1] To mitigate these variabilities and ensure the reliability of the analytical data, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalysis.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, pentanoic acid, and therefore co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This co-behavior allows for accurate normalization of the analyte's signal, leading to precise and reliable quantification. The selection of this compound, with a +3 Da mass shift, provides a clear distinction from the endogenous analyte in the mass spectrometer while maintaining nearly identical physicochemical properties.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

| Compound | Molecular Formula | Monoisotopic Molecular Weight ( g/mol ) | CAS Number |

| Pentanoic Acid | C₅H₁₀O₂ | 102.0681 | 109-52-4 |

| This compound | C₅H₇D₃O₂ | 105.0870 | 83741-76-8 |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of pentanoic acid in human plasma.

Materials and Reagents

-

Pentanoic Acid (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

Formic Acid (LC-MS grade, ~99%)

-

Human Plasma (sourced from a reputable supplier, stored at -80°C)

Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of pentanoic acid and this compound into separate volumetric flasks.

-

Dissolve in acetonitrile to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of pentanoic acid by serial dilution of the stock solution with a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same diluent.

Sample Preparation: Protein Precipitation

This protocol employs a simple and effective protein precipitation method to extract pentanoic acid from plasma.

Figure 1: A schematic overview of the sample preparation workflow.

Step-by-Step Protocol:

-

Thaw plasma samples on ice to prevent degradation of analytes.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 1 µg/mL this compound working solution to each plasma sample, calibration standard, and quality control sample.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended for good retention and peak shape of short-chain fatty acids.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Rationale for MRM Transitions: Pentanoic acid and its structural isomer valproic acid are known to be highly stable and often do not produce distinct product ions under typical collision-induced dissociation (CID) conditions. Therefore, a "pseudo-MRM" approach is employed where the precursor ion is monitored as the product ion. This still provides a high degree of selectivity and sensitivity when coupled with chromatographic separation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pentanoic Acid | 101.1 | 101.1 | 100 | 5 |

| This compound | 104.1 | 104.1 | 100 | 5 |

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) to ensure the reliability of the data.

Calibration Curve and Linearity

-

A calibration curve should be constructed by plotting the peak area ratio of pentanoic acid to this compound against the nominal concentration of the calibration standards.

-

The curve should be fitted with a linear regression model with a 1/x² weighting.

-

The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

-

Accuracy and precision should be assessed using quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Selectivity and Matrix Effect

-

Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of pentanoic acid and the internal standard.

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma with those in a neat solution. The CV of the matrix factor should be ≤15%.

Stability

The stability of pentanoic acid in human plasma must be thoroughly evaluated to ensure the integrity of the samples from collection to analysis.

-

Freeze-Thaw Stability: QC samples should be subjected to at least three freeze-thaw cycles (-80°C to room temperature). The mean concentration should be within ±15% of the nominal concentration. Some studies suggest that while many fatty acids are stable, repeated freeze-thaw cycles can lead to changes in concentrations of some lipids.

-

Bench-Top Stability: The stability of pentanoic acid in plasma should be assessed at room temperature for a duration that reflects the expected sample handling time.

-

Post-Preparative Stability: The stability of the extracted samples in the autosampler should be determined for a period that covers the expected analysis run time.

Data Analysis and Interpretation

Figure 2: A flowchart illustrating the data analysis process.

-

Peak Integration: Integrate the chromatographic peaks for both pentanoic acid and this compound using the instrument's software.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

-

Calibration Curve Generation: Generate a linear regression calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Concentration Determination: Determine the concentrations of pentanoic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of pentanoic acid in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required in regulated bioanalysis and clinical research. The described sample preparation is simple and efficient, and the chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data for a wide range of research and drug development applications.

References

- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).

- KCAS Bioanalytical & Biopharmaceutical Services. (2017).

- Anton, G., Wilson, R., & Zgaga, L. (2022). Pre-analytical sample handling and storage conditions can have a profound effect on the human serum and plasma metabolomes. Metabolomics, 18(1), 1-12.

- Jansen, E. H. J. M., Beekhof, P. K., & Schenk, E. (2014). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL-and LDL-cholesterol, Apolipoprotein-A1 and B. Journal of Molecular Biomarkers & Diagnosis, 5(4), 1.

- Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94.

- Dei Cas, M., Paroni, R., & Alberti, G. (2020). A validated method for the determination of short-chain fatty acids in human plasma by derivatization and LC-MS/MS analysis.

- Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.

-

Frontiers in Pharmacology. (2022). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Retrieved from [Link]

- Di Pierro, P., Niccolai, E., & Gesi, M. (2022). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. Drug Testing and Analysis, 14(9), 1634-1641.

Sources

quantification of short-chain fatty acids using pentanoic-5,5,5-d3 acid

Application Note: Precision Quantification of Short-Chain Fatty Acids (SCFAs) Using Pentanoic-5,5,5-d3 Acid as Internal Standard

Abstract

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, butyrate, and valerate—are critical biomarkers in microbiome research and drug development, influencing host metabolism and immune homeostasis.[1][2][3] Accurate quantification is challenged by their high volatility, hydrophilicity, and complex biological matrices (feces, plasma). This guide details a robust analytical protocol utilizing This compound (Valeric acid-d3) as a critical Internal Standard (IS). While ideal for quantifying valeric acid via Isotope Dilution Mass Spectrometry (IDMS), this stable isotope also serves as a reliable surrogate for medium-chain SCFAs (isovalerate, caproate) when specific isotopologues are unavailable. We present dual workflows: GC-MS (for high-concentration fecal samples) and LC-MS/MS (for low-abundance serum samples via 3-NPH derivatization).

Introduction & Scientific Rationale

The Analytical Challenge

SCFAs are volatile carboxylic acids (C2–C6). Their analysis is plagued by:

-

Loss during evaporation: Traditional concentration steps often strip the analyte.

-

Matrix Interference: Fecal and plasma matrices contain thousands of co-eluting metabolites.

-

Ionization Suppression: In LC-MS, co-eluting lipids suppress signal; in GC-MS, water damages columns.

The Role of this compound

This compound (

-

Causality in Choice: Unlike general external standards, this IS undergoes the exact same extraction physics and derivatization kinetics as the endogenous analyte. It compensates for:

-

Extraction Efficiency: Corrects for partition coefficients into organic solvents (e.g., MTBE).

-

Injection Variability: Normalizes injection volume errors in GC.

-

Ionization Fluctuations: Corrects for matrix effects in the MS source.

-

Experimental Design & Materials

Reagents:

-

Target Analytes: Acetate, Propionate, Butyrate, Isobutyrate, Valerate, Isovalerate.[1]

-

Internal Standard: this compound (≥99 atom % D).

-

Stock Solution: 10 mM in Ethanol (Store at -20°C).

-

-

Derivatization Agents (LC-MS only): 3-Nitrophenylhydrazine (3-NPH), EDC·HCl, Pyridine.[1]

-

Extraction Solvents: Diethyl ether or Methyl tert-butyl ether (MTBE) (GC-MS); Acetonitrile/Water (LC-MS).

Protocol A: GC-MS Workflow (Fecal/Cecal Samples)

Best for: High-concentration samples (>10 µM). Relies on direct extraction.[3]

Step-by-Step Methodology

-

Sample Homogenization:

-

Weigh ~50 mg fecal sample into a bead-beating tube.

-

Add 500 µL acidified water (0.5% Phosphoric acid). Acidification protonates SCFAs (

), driving them into the organic phase.

-

-

Internal Standard Spike:

-

Add 10 µL of This compound (1 mM working solution) to the slurry.

-

Critical Step: Vortex for 10 min to equilibrate IS with the matrix.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 500 µL MTBE (Methyl tert-butyl ether).

-

Vortex 5 min; Centrifuge at 12,000 x g for 10 min at 4°C.

-

-

Analysis:

-

Transfer the upper organic layer (MTBE) to a GC vial with a glass insert.

-

Do NOT evaporate. Inject directly.

-

Instrumental Parameters (GC-MS)

-

Column: High-polarity nitroterephthalic acid modified PEG (e.g., DB-FFAP or ZB-FFAP), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium, 1 mL/min constant flow.

-

Temp Program: 50°C (hold 1 min)

10°C/min -

MS Detection: SIM (Selected Ion Monitoring).

Protocol B: LC-MS/MS Workflow (Serum/Plasma)

Best for: Low-concentration samples (<10 µM). Relies on 3-NPH derivatization.

Step-by-Step Methodology

-

Protein Precipitation:

-

40 µL Serum + 10 µL This compound (IS mix).

-

Add 150 µL cold Methanol (75%). Vortex and centrifuge (15,000 x g, 10 min).

-

-

Derivatization Reaction:

-

Transfer 50 µL supernatant to a fresh tube.

-

Add 25 µL 3-NPH (200 mM in 50% ACN).

-

Add 25 µL EDC·HCl (120 mM) + 6% Pyridine.

-

Incubate at 40°C for 30 min. Mechanism: EDC activates the carboxyl group, forming an O-acylisourea intermediate, which reacts with 3-NPH to form a stable hydrazone.

-

-

Quenching:

-

Add 400 µL 10% ACN/Water to dilute and quench.

-

-

Analysis:

-

Inject 5 µL onto C18 Column.

-

Instrumental Parameters (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

-

Valeric Acid-3NPH: 236.1

137.1 -

Pentanoic-5,5,5-d3-3NPH: 239.1

137.1

-

Visualization of Workflows

Caption: Dual-stream workflow for SCFA quantification. GC-MS utilizes direct extraction for high-abundance samples, while LC-MS employs derivatization for high-sensitivity serum analysis.

Data Analysis & Validation

Quantification Logic

Calculate the Response Ratio (

Note on Surrogate Use: If Pentanoic-5,5,5-d3 is used to quantify other SCFAs (e.g., Isovaleric acid), ensure to validate the Relative Response Factor (RRF), as ionization efficiencies may differ slightly despite similar structures.

Validation Criteria (Self-Validating System)

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity ( | > 0.995 | Check IS pipetting accuracy; fresh derivatization reagents. |

| IS Recovery | 80% - 120% | If low: Matrix suppression (dilute sample) or phase separation issue. |

| Precision (CV) | < 15% | Check vortex efficiency; ensure GC liner is clean. |

| Retention Shift | < 0.1 min | Deuterium effect is negligible on C18; slight shift on GC is normal. |

References

-

Han, J., et al. (2015). "Liquid chromatography–mass spectrometry method for the quantitative determination of short-chain fatty acids in human feces."[8] Analytical Chemistry. Link

-

Liebisch, G., et al. (2019). "Quantification of fecal short chain fatty acids by LC-MS/MS following derivatization with 3-nitrophenylhydrazine." Journal of Chromatography B. Link

-

Garcia-Villalba, R., et al. (2012). "Alternative method for gas chromatography-mass spectrometry analysis of short-chain fatty acids in faecal samples."[4] Journal of Separation Science. Link

-

Primec, M., et al. (2017). "Clinical applications of short-chain fatty acid analysis." Analytical Biochemistry. Link

Sources

- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound Pentanoic acid (FDB003230) - FooDB [foodb.ca]

- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 8. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GC-MS Derivatization of Pentanoic-5,5,5-d3 Acid

Introduction: The Imperative for Derivatization in Short-Chain Fatty Acid Analysis

Pentanoic-5,5,5-d3 acid, a deuterated stable isotope of valeric acid, serves as a critical internal standard in metabolomics and pharmacokinetic studies for the quantification of short-chain fatty acids (SCFAs). Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, SCFAs like pentanoic acid, in their native form, present significant analytical challenges. Their high polarity and propensity for hydrogen bonding lead to poor chromatographic peak shape, tailing, and potential adsorption within the GC system, compromising analytical accuracy and precision.[1][2]

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[3][4] This transformation is essential for enhancing chromatographic resolution, improving thermal stability, and increasing detection sensitivity.[3][5] For this compound, effective derivatization is paramount to ensure its reliable use as an internal standard, mirroring the analytical behavior of its non-labeled counterparts.

This guide provides a detailed exploration of two primary and robust derivatization methodologies for this compound: Esterification (Alkylation) and Silylation . Each section will delve into the underlying chemical principles, offer step-by-step protocols, and discuss the relative merits and considerations for their application in a research or drug development setting.

Method 1: Esterification via Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is a widely employed derivatization technique for carboxylic acids, converting them into their corresponding esters.[1][6] The use of BF3-methanol is a rapid and convenient method for producing fatty acid methyl esters (FAMEs).[7] The reaction mechanism involves the protonation of the carboxyl group by the Lewis acid catalyst (BF3), rendering it more susceptible to nucleophilic attack by methanol.[1] This process results in the formation of a methyl ester, which is significantly more volatile and less polar than the parent carboxylic acid.

Causality of Experimental Choices:

-

BF3 as a Catalyst: Boron trifluoride is a highly effective catalyst that accelerates the esterification reaction, allowing for completion in a relatively short time and at moderate temperatures.[1]

-

Methanol as the Alkylating Agent: Methanol provides the methyl group for the ester formation, resulting in fatty acid methyl esters (FAMEs), which have excellent stability and are well-characterized in GC-MS analysis.[1]

-

Heating: A moderate heating step (e.g., 60-70°C) is crucial to drive the reaction to completion in a reasonable timeframe.[1][8]

-

Extraction with a Non-Polar Solvent: Following the reaction, a liquid-liquid extraction with a non-polar solvent like hexane is necessary to isolate the non-polar FAMEs from the polar reaction mixture (water, excess methanol, and catalyst).[1]

Visualizing the Esterification Workflow

Caption: General workflow for the esterification of this compound.

Detailed Protocol: Esterification with BF3-Methanol

Materials and Reagents:

-

This compound standard or sample

-

Boron trifluoride-methanol solution (12-14% w/w)

-

Hexane (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Micro-reaction vessels (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and tips

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Derivatization Reaction:

-

Extraction:

-

Cool the reaction vessel to room temperature.[1]

-

Add 1 mL of deionized water and 1 mL of hexane to the vessel.[1]

-

Cap the vessel and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the methyl ester into the hexane layer.[1]

-

Allow the layers to separate. The upper layer is the organic (hexane) phase containing the derivatized analyte.[1]

-

Carefully transfer the upper organic layer to a clean vial. For improved dryness, pass the organic layer through a small column of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an appropriate volume (e.g., 1 µL) of the final hexane solution into the GC-MS system.

-

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is another prevalent derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group.[5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[5] BSTFA is a powerful silylating agent commonly used for derivatizing carboxylic acids.[5] The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, leading to the formation of a TMS ester.

Causality of Experimental Choices:

-

BSTFA as a Silylating Agent: BSTFA is highly reactive and its by-products are volatile, which minimizes interference in the chromatogram.[9] It is effective for a wide range of polar functional groups, including carboxylic acids.[9]

-

Optional Catalyst (TMCS): For sterically hindered or less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to the BSTFA to increase the reactivity of the reagent.[6]

-

Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[3] The presence of water will consume the reagent and lead to poor derivatization yield. Therefore, maintaining anhydrous conditions throughout the procedure is critical.

-

Heating: Similar to esterification, heating is often required to ensure the silylation reaction proceeds to completion.

Visualizing the Silylation Reaction

Caption: Simplified reaction scheme for the silylation of this compound.

Detailed Protocol: Silylation with BSTFA

Materials and Reagents:

-

This compound standard or sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

-

A suitable solvent (e.g., pyridine, acetonitrile, or DMF - ensure it is anhydrous)

-

Micro-reaction vessels (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or oven

-

Pipettes and tips

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, evaporate any residual water under a stream of dry nitrogen.

-

Place a known amount of the dried sample into a micro-reaction vessel.

-

-

Derivatization Reaction:

-

Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).

-

Add the BSTFA reagent (e.g., 100 µL). The ratio of sample to reagent may require optimization.

-

Securely cap the vial and vortex briefly.

-